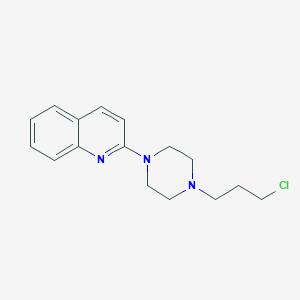
4-(Chloropropyl)-1-(2-quinolyl)piperazine
Descripción general
Descripción
4-(Chloropropyl)-1-(2-quinolyl)piperazine (CPQP) is a chemical compound that has been extensively studied for its pharmacological properties. CPQP is a piperazine derivative that has been shown to have a wide range of biological activities.
Aplicaciones Científicas De Investigación
4-(Chloropropyl)-1-(2-quinolyl)piperazine has been extensively studied for its pharmacological properties. It has been shown to have a wide range of biological activities such as anti-inflammatory, anti-tumor, and antimicrobial effects. 4-(Chloropropyl)-1-(2-quinolyl)piperazine has also been studied for its potential use as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease.
Mecanismo De Acción
The mechanism of action of 4-(Chloropropyl)-1-(2-quinolyl)piperazine is not fully understood. However, it is believed to act on various receptors in the body such as the serotonin receptor, dopamine receptor, and adrenergic receptor. 4-(Chloropropyl)-1-(2-quinolyl)piperazine has been shown to inhibit the uptake of serotonin and dopamine, leading to an increase in their levels in the brain. This may contribute to its potential therapeutic effects for neurological disorders.
Efectos Bioquímicos Y Fisiológicos
4-(Chloropropyl)-1-(2-quinolyl)piperazine has been shown to have a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines. 4-(Chloropropyl)-1-(2-quinolyl)piperazine has also been shown to have antimicrobial effects by inhibiting the growth of bacteria and fungi. In addition, 4-(Chloropropyl)-1-(2-quinolyl)piperazine has been shown to have anti-tumor effects by inducing apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(Chloropropyl)-1-(2-quinolyl)piperazine has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized. 4-(Chloropropyl)-1-(2-quinolyl)piperazine also has a wide range of biological activities, making it useful for studying various pharmacological effects. However, 4-(Chloropropyl)-1-(2-quinolyl)piperazine also has some limitations for lab experiments. It can be difficult to obtain large quantities of 4-(Chloropropyl)-1-(2-quinolyl)piperazine, which may limit its use in certain experiments. In addition, 4-(Chloropropyl)-1-(2-quinolyl)piperazine may have some toxicity, which may limit its use in certain cell lines or animal models.
Direcciones Futuras
For the study of 4-(Chloropropyl)-1-(2-quinolyl)piperazine include the development of new therapeutic agents and the study of the mechanism of action and pharmacokinetics of 4-(Chloropropyl)-1-(2-quinolyl)piperazine.
Propiedades
Número CAS |
131060-08-7 |
|---|---|
Nombre del producto |
4-(Chloropropyl)-1-(2-quinolyl)piperazine |
Fórmula molecular |
C16H20ClN3 |
Peso molecular |
289.8 g/mol |
Nombre IUPAC |
2-[4-(3-chloropropyl)piperazin-1-yl]quinoline |
InChI |
InChI=1S/C16H20ClN3/c17-8-3-9-19-10-12-20(13-11-19)16-7-6-14-4-1-2-5-15(14)18-16/h1-2,4-7H,3,8-13H2 |
Clave InChI |
SABCCZAHTZTCNO-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCCCl)C2=NC3=CC=CC=C3C=C2 |
SMILES canónico |
C1CN(CCN1CCCCl)C2=NC3=CC=CC=C3C=C2 |
Otros números CAS |
131060-08-7 |
Sinónimos |
4-(chloropropyl)-1-(2-quinolyl)piperazine 4-CPQP |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

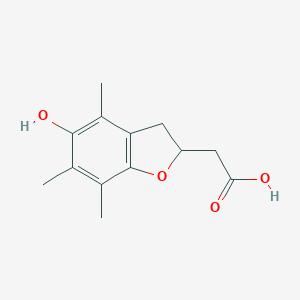
![1-[2-(Sulfanylmethyl)phenyl]ethanethiol](/img/structure/B143353.png)
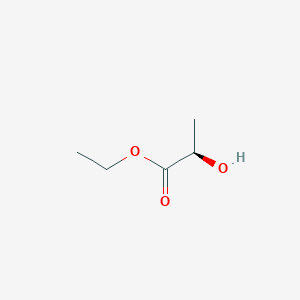
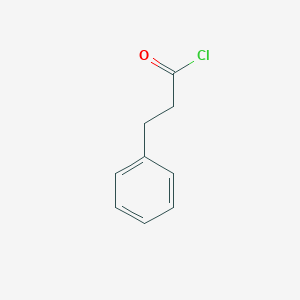
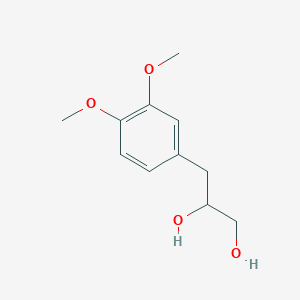
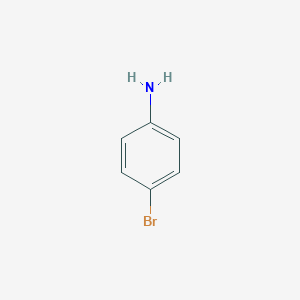
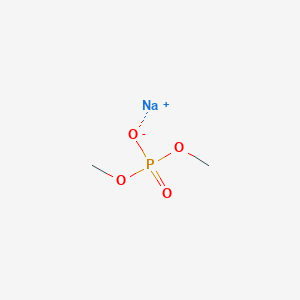
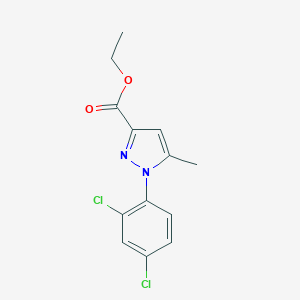
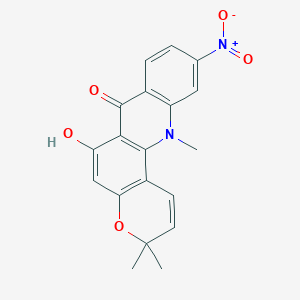
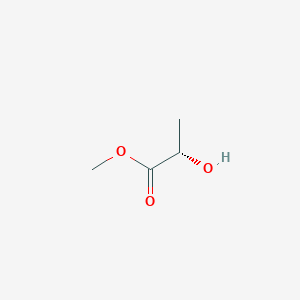
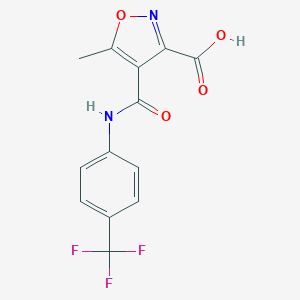
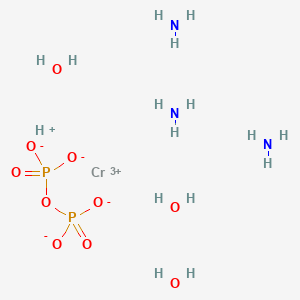
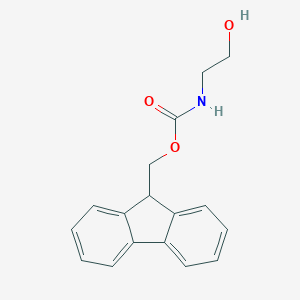
![2-[4-(5-Methylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B143385.png)